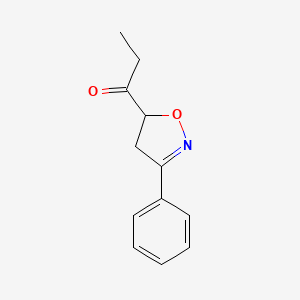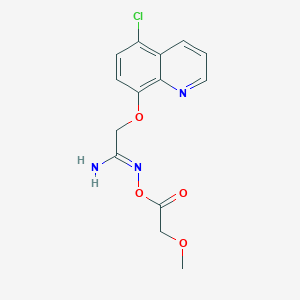![molecular formula C11H8N2S B12886102 1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)-](/img/structure/B12886102.png)
1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a thiophene group attached at the 5-position
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- typically involves multi-step organic synthesis techniques One common method includes the cyclization of appropriate precursors under specific reaction conditionsThe thiophene group is then introduced at the 5-position using suitable reagents and catalysts . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- can be compared with other similar heterocyclic compounds, such as:
1H-Pyrrolo[2,3-B]pyridine: Lacks the thiophene group, which may result in different chemical reactivity and biological activity.
1H-Pyrrolo[2,3-C]pyridine: Has a different ring fusion pattern, leading to variations in its chemical properties and applications.
1H-Pyrazolo[3,4-B]pyridine: Contains a pyrazole ring instead of a pyrrole ring, which can alter its interaction with biological targets.
These comparisons highlight the unique structural features and potential advantages of 1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H8N2S |
|---|---|
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H8N2S/c1-3-12-11-8(1)5-10(6-13-11)9-2-4-14-7-9/h1-7H,(H,12,13) |
Clé InChI |
LTBFBIDBKSSDEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=NC=C(C=C21)C3=CSC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



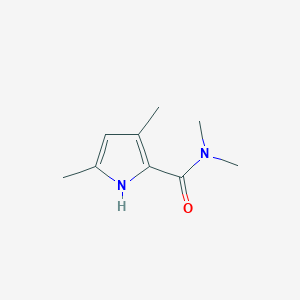
![3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12886039.png)
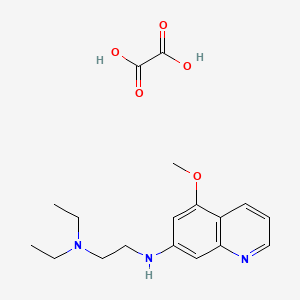
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]-](/img/structure/B12886048.png)
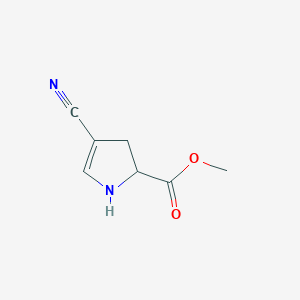
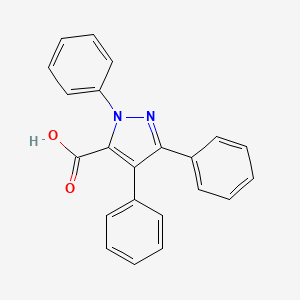
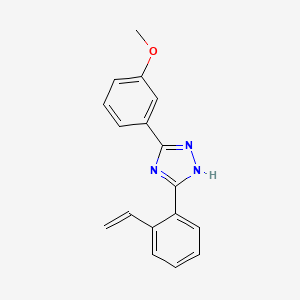
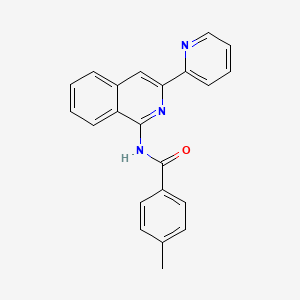
![2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate)](/img/structure/B12886090.png)
